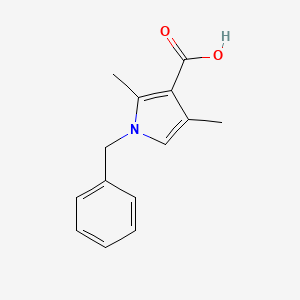

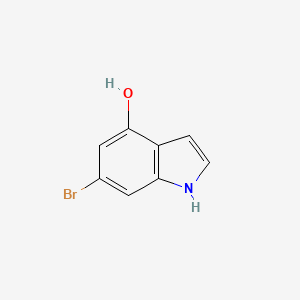

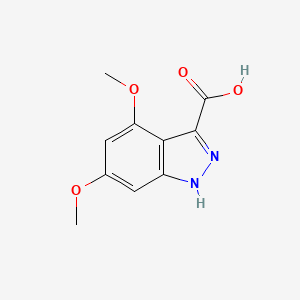

![molecular formula C7H5BrN2 B1343707 6-Brom-1H-pyrrolo[3,2-c]pyridin CAS No. 1000342-71-1](/img/structure/B1343707.png)

6-Brom-1H-pyrrolo[3,2-c]pyridin

Übersicht

Beschreibung

6-Bromo-1H-pyrrolo[3,2-c]pyridine is an organic compound with a complex structure and many potential applications in scientific research. This compound is a heterocyclic compound, meaning it is composed of at least two different types of ring structures. It is a colorless solid with a melting point of 115-116°C and a boiling point of 193-194°C. It is soluble in water, alcohol, and ether. 6-Bromo-1H-pyrrolo[3,2-c]pyridine is a versatile compound that has a wide range of applications in scientific research, including as a synthetic intermediate and as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“6-Brom-1H-pyrrolo[3,2-c]pyridin” hat ein Molekulargewicht von 197,03 und seine IUPAC-Bezeichnung ist this compound .

Kinasehemmung

Azaindolderivate, wie zum Beispiel “this compound”, wurden als potente Inhibitoren von Fibroblastenwachstumsfaktorrezeptoren (FGFRs) identifiziert . FGFRs spielen eine wesentliche Rolle bei verschiedenen Arten von Tumoren und stellen daher ein attraktives Ziel für die Krebstherapie dar .

Krebstherapie

Die abnormale Aktivierung von FGFR-Signalwegen aufgrund von Amplifikation, Fusion oder Missense-Mutationen im Exon von FGFR-Familienmitgliedern ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden . Daher haben Azaindolderivate, die auf FGFR abzielen, Entwicklungsperspektiven in der Krebstherapie .

Medikamentenoptimierung

Azaindole, einschließlich “6-Brom-5-azaindol”, sind exzellente Bioisostere der Indol- oder Purinsysteme . Sie können in Strategien zur Medikamentenoptimierung eingesetzt werden, um Lipinskis Regel der fünf, Löslichkeit, pK A, Lipophilie, Zielbindung und ADME-Tox-Eigenschaften zu modulieren und fein abzustimmen .

Antikrebs- und Antiarthritis-Medikamentenentwicklung

Pyrrolo[3,2-c]pyridinderivate zeigen inhibitorische Wirkungen gegen die FMS-Kinase und sind vielversprechende Kandidaten für die Entwicklung von Antikrebs- und Antiarthritis-Medikamenten .

Design von Kinaseinhibitoren

Das Azaindol-Gerüst, einschließlich “6-Brom-5-azaindol”, wird zunehmend als Kinaseinhibitor eingesetzt, was zur Medikamentenentwicklung und Innovation beiträgt . Die strukturellen Erkenntnisse aus ihrer Bindungsweise, die auf Röntgenkristallographie-Daten basieren, sind vorteilhaft für die Entwicklung potenterer und selektiverer Inhibitoren .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

It’s suggested that similar compounds may interact with their targets to modulate their activity, leading to changes in cellular functions .

Biochemical Pathways

Given the potential glucose-lowering effects of similar compounds , it’s plausible that this compound may influence pathways related to glucose metabolism.

Result of Action

Similar compounds have been shown to reduce blood glucose levels , suggesting potential cellular effects related to glucose metabolism.

Biochemische Analyse

Biochemical Properties

6-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Bromo-1H-pyrrolo[3,2-c]pyridine is with protein kinases, particularly those involved in cell signaling pathways. The compound acts as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins. This inhibition can lead to alterations in cellular signaling cascades, affecting various cellular processes .

Cellular Effects

The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine on cells are diverse and significant. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Bromo-1H-pyrrolo[3,2-c]pyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the inhibition of key signaling pathways that regulate cell proliferation and survival . Additionally, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 6-Bromo-1H-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to specific sites on target proteins, such as kinases, and inhibits their activity. This binding interaction can prevent the phosphorylation of downstream targets, thereby disrupting signaling pathways. Furthermore, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1H-pyrrolo[3,2-c]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged alterations in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target proteins and modulate cellular processes without causing significant toxicity. At higher doses, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can induce toxic effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are balanced at specific dosage levels.

Metabolic Pathways

6-Bromo-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can inhibit enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 6-Bromo-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of 6-Bromo-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic processes.

Eigenschaften

IUPAC Name |

6-bromo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXFHLHFJHIJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646631 | |

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-71-1 | |

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

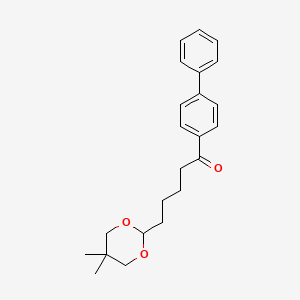

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)